An In-depth Technical Guide to 2,4,6-Trimethylbenzaldehyde Oxime: Synthesis, Properties, and Characterization
An In-depth Technical Guide to 2,4,6-Trimethylbenzaldehyde Oxime: Synthesis, Properties, and Characterization
Introduction
In the landscape of synthetic organic chemistry and drug discovery, the intricate functionalities of molecules often dictate their potential. This guide provides a comprehensive technical overview of 2,4,6-trimethylbenzaldehyde oxime, a derivative of the sterically hindered aromatic aldehyde, 2,4,6-trimethylbenzaldehyde (also known as mesitaldehyde). Due to a greater abundance of literature on the 2,4,6-trimethyl-substituted isomer, this guide will focus on this compound, assuming it to be the molecule of interest for researchers in the field.
The oxime functional group is a cornerstone in medicinal chemistry, serving as a precursor to a variety of nitrogen-containing heterocycles and exhibiting a range of biological activities.[1] The unique steric and electronic properties imparted by the three methyl groups on the benzene ring of 2,4,6-trimethylbenzaldehyde oxime make it a subject of interest for the development of novel chemical entities. This document delves into the chemical structure, synthesis, physical properties, and spectroscopic characterization of both the parent aldehyde and its corresponding oxime, providing a foundational resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties of the Precursor: 2,4,6-Trimethylbenzaldehyde
A thorough understanding of the precursor is paramount to the synthesis and characterization of the target oxime. 2,4,6-Trimethylbenzaldehyde is an aromatic aldehyde where the benzene ring is substituted with a formyl group and three methyl groups at the 2, 4, and 6 positions.[2] This substitution pattern results in significant steric hindrance around the aldehyde functionality, which in turn influences its chemical reactivity.[2]
The chemical identifiers and general properties of 2,4,6-trimethylbenzaldehyde are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,6-trimethylbenzaldehyde | [3] |
| Synonyms | Mesitaldehyde, Mesitylaldehyde, 2-Formylmesitylene | [3] |
| CAS Number | 487-68-3 | [3] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
Physical Properties of 2,4,6-Trimethylbenzaldehyde
The physicochemical properties of 2,4,6-trimethylbenzaldehyde are critical for its handling, storage, and use in synthesis.
| Property | Value | Reference(s) |
| Melting Point | 14 °C (57 °F; 287 K) | [2] |
| Boiling Point | 237-238.5 °C (459-461.3 °F; 510-511.65 K) at 760 mmHg | [2] |
| Density | 1.005 g/cm³ at 20 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and chloroform. | [2] |
Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime
The conversion of an aldehyde to an oxime is a classic condensation reaction with hydroxylamine. The following protocol is a generalized yet detailed procedure for the synthesis of 2,4,6-trimethylbenzaldehyde oxime, adapted from established methods for oxime synthesis.
Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime
Objective: To synthesize 2,4,6-trimethylbenzaldehyde oxime from 2,4,6-trimethylbenzaldehyde.
Materials:
-
2,4,6-Trimethylbenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate or pyridine (1.5 eq)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethylbenzaldehyde (e.g., 10 mmol, 1.48 g) in ethanol (e.g., 30 mL).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (e.g., 12 mmol, 0.83 g) and a base such as sodium acetate (e.g., 15 mmol, 1.23 g) or pyridine. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (e.g., 100 mL). A white precipitate of the oxime should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any inorganic impurities.
-
Purification: The crude 2,4,6-trimethylbenzaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
-
Drying: Dry the purified product in a desiccator under vacuum to remove any residual solvent.
Chemical Structure and Physical Properties of 2,4,6-Trimethylbenzaldehyde Oxime
The successful synthesis yields 2,4,6-trimethylbenzaldehyde oxime, a molecule with the following key identifiers and properties. The oxime can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The (E)-isomer is generally more stable.
Caption: Chemical Structure of (E)-2,4,6-Trimethylbenzaldehyde Oxime.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine | [4] |
| CAS Number | 40188-34-9 (general), 54130-63-1 ((E)-isomer) | [4][5] |
| Molecular Formula | C₁₀H₁₃NO | [4] |
| Molecular Weight | 163.22 g/mol | [4] |
| Melting Point | 115-143 °C | [4] |
| Boiling Point | 259.4 ± 39.0 °C (Predicted) | [4] |
Spectroscopic Characterization
Spectroscopic Data of 2,4,6-Trimethylbenzaldehyde (Precursor)
-
¹H NMR (300 MHz, CDCl₃, TMS) δ: 10.50 (s, 1H, -CHO), 6.84 (s, 2H, Ar-H), 2.53 (s, 6H, 2,6-Ar-CH₃), 2.28 (s, 3H, 4-Ar-CH₃).[6]
-
¹³C NMR (75 MHz, CDCl₃, TMS) δ: 192.4 (-CHO), 143.4 (C-Ar), 141.1 (C-Ar), 130.2 (CH-Ar), 129.9 (C-Ar), 21.1 (Ar-CH₃), 20.0 (Ar-CH₃).[7]
-
Mass Spectrum (GC-MS): Molecular ion (M⁺) at m/z = 148.[8]
-
Infrared (IR) Spectrum: Strong C=O stretching band around 1700 cm⁻¹.
Expected Spectroscopic Characteristics of 2,4,6-Trimethylbenzaldehyde Oxime
-
¹H NMR: The spectrum is expected to show the disappearance of the aldehyde proton signal around 10.50 ppm and the appearance of a new signal for the oxime proton (-NOH), typically in the range of 8-11 ppm. The imine proton (-CH=N) should appear as a singlet around 8.0-8.5 ppm. The aromatic and methyl proton signals will remain, with slight shifts.
-
¹³C NMR: The most significant change will be the upfield shift of the former aldehyde carbon from ~192 ppm to the imine carbon (-C=N) signal, expected in the range of 145-155 ppm. The aromatic and methyl carbon signals will show minor shifts.
-
Mass Spectrum: The molecular ion (M⁺) peak is expected at m/z = 163, corresponding to the molecular weight of the oxime.
-
Infrared (IR) Spectrum: The strong C=O stretching band of the aldehyde will be absent. New characteristic bands for the C=N stretch (around 1650 cm⁻¹) and a broad O-H stretch (around 3200-3400 cm⁻¹) for the oxime will be present.
Potential Applications in Research and Drug Development
While specific applications of 2,4,6-trimethylbenzaldehyde oxime are not extensively documented, the oxime functionality is a well-established pharmacophore and a versatile synthetic intermediate.
-
Precursor for Heterocyclic Synthesis: Oximes are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as isoxazoles and benzimidazoles, which are prevalent scaffolds in many therapeutic agents.[9][10]
-
Antimicrobial and Anticancer Potential: Substituted benzimidazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][9] The synthesis of such derivatives from 2,4,6-trimethylbenzaldehyde oxime could lead to the discovery of novel bioactive compounds.
-
Enzyme Inhibition: The oxime moiety is known to interact with various enzymes, and some oximes have been investigated as inhibitors for specific biological targets.[11][12]
The steric hindrance provided by the trimethylphenyl group may confer unique selectivity and metabolic stability to its derivatives, making it an interesting scaffold for further exploration in drug design.
Caption: A generalized workflow for the synthesis of 2,4,6-Trimethylbenzaldehyde Oxime.
Conclusion
2,4,6-Trimethylbenzaldehyde oxime represents a molecule of significant interest due to its unique structural features and its potential as a versatile intermediate in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its synthesis from the well-characterized precursor, 2,4,6-trimethylbenzaldehyde, along with a summary of its physical properties and expected spectroscopic characteristics. The steric bulk imparted by the trimethylphenyl moiety offers intriguing possibilities for the design of novel compounds with tailored reactivity and biological activity. Further research into the experimental characterization and biological evaluation of 2,4,6-trimethylbenzaldehyde oxime and its derivatives is warranted to fully explore its potential in the development of new therapeutics and functional materials.
References
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Figure S2. 13 C NMR (75 MHz, DMSO-d 6 ) of 2-methylbenzaldehyde oxime (16). (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
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